molecular formula C19H16ClNO3 B13356226 N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide

N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide

Katalognummer: B13356226
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: HOKURLPBNQPMHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the hydroxymethyl group: The hydroxymethyl group is introduced via hydroxymethylation reactions.

    Chlorination: The aromatic ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond through a reaction between the chlorinated aromatic compound and 3-methylbenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the furan ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dechlorinated or reduced furan derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide: shares similarities with other benzamide derivatives and furan-containing compounds.

    N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide: can be compared to compounds like N-(4-chlorophenyl)-3-methylbenzamide and 3-chloro-4-(5-hydroxymethyl-2-furyl)benzamide.

Uniqueness

  • The unique combination of the furan ring, hydroxymethyl group, and chlorinated aromatic ring in N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide provides distinct chemical properties and reactivity.
  • Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C19H16ClNO3

Molekulargewicht

341.8 g/mol

IUPAC-Name

N-[3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H16ClNO3/c1-12-3-2-4-13(9-12)19(23)21-14-5-7-16(17(20)10-14)18-8-6-15(11-22)24-18/h2-10,22H,11H2,1H3,(H,21,23)

InChI-Schlüssel

HOKURLPBNQPMHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C3=CC=C(O3)CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.